Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, 2-ethylimidazole, which can be synthesized through the cyclization of amido-nitriles under mild conditions . This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-ethylimidazol-1-yl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted imidazole and pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2-Ethylimidazole: A simpler imidazole derivative used as a catalyst and intermediate in organic synthesis.
4-Methylpyrimidine-5-carboxylic acid: A pyrimidine derivative used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate is unique due to its dual functionality, combining the properties of both imidazole and pyrimidine rings
Properties
IUPAC Name |
ethyl 2-[2-(2-ethylimidazol-1-yl)ethylamino]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-13-16-6-8-20(13)9-7-17-15-18-10-12(11(3)19-15)14(21)22-5-2/h6,8,10H,4-5,7,9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOSOFHNGBZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC2=NC=C(C(=N2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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